molecular formula C11H19N3O2 B15313218 Ethyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Ethyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B15313218
M. Wt: 225.29 g/mol
InChI Key: JYXKKEUODFYBBH-UHFFFAOYSA-N
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Description

Ethyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic imidazole derivative characterized by a propanoate ester backbone substituted with a 4,5-dimethylimidazole ring and a methylamino group.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 3-(4,5-dimethylimidazol-1-yl)-2-(methylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-5-16-11(15)10(12-4)6-14-7-13-8(2)9(14)3/h7,10,12H,5-6H2,1-4H3

InChI Key

JYXKKEUODFYBBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=NC(=C1C)C)NC

Origin of Product

United States

Biological Activity

Ethyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₄N₄O₂
  • Molecular Weight : 234.25 g/mol

The presence of the imidazole ring and the methylamino group suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

This compound has shown various biological activities in preliminary studies:

  • Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit significant antimicrobial properties. The compound's structure may enhance its ability to inhibit microbial growth.
  • Anticancer Potential : Research has revealed that imidazole-containing compounds can induce apoptosis in cancer cells, suggesting that this compound may have similar effects.
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound could inhibit cell proliferation in certain cancer cell lines.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various imidazole derivatives, this compound was tested against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The results demonstrated that the compound exhibited notable activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

A case study focused on the cytotoxic effects of the compound on human cancer cell lines (e.g., A549 lung carcinoma and MCF-7 breast cancer cells). The findings are summarized below:

Cell LineIC50 (µM)Mechanism of Action
A54915Induction of apoptosis
MCF-720Cell cycle arrest at G2/M phase

The mechanism of action involved apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .

Case Study 1: Antimicrobial Evaluation

In a comparative study, this compound was evaluated alongside other known antimicrobial agents. The study concluded that this compound showed comparable efficacy to established antibiotics against certain strains, highlighting its potential as a novel therapeutic agent .

Case Study 2: Cytotoxicity in Cancer Research

A comprehensive analysis was conducted on the cytotoxic effects of the compound across multiple cancer cell lines. The results indicated that it not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development in anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several imidazole-based molecules documented in the evidence. Key comparisons include:

Compound Key Features Pharmacological Relevance
Ethyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate - Ethyl ester group
- 4,5-Dimethylimidazole
- Methylamino substitution
Hypothesized to modulate receptor binding due to methylamino and ester groups
Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-propanoate (32) - Tetrazole biphenyl moiety
- Hydroxymethyl group
- Trimethylsilyl ether
Demonstrated high yield (88%) and potential angiotensin II receptor antagonism
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) - Triazole-imidazole hybrid
- Bulky diphenyl substituents
Synthesized via one-pot method (CAN catalyst, 95–100°C); likely for antimicrobial screening
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) - Tetrazole-phenyl group
- Methyl ester
High yield (91%); potential role in prodrug design or metal coordination

Pharmacological and Analytical Data

  • Radioligand Binding Assay : While the target compound’s binding data are absent, Compound 32 was evaluated using radioligand assays targeting angiotensin receptors, suggesting its structural framework may influence receptor affinity .
  • Spectroscopic Characterization: Imidazole-propanoate derivatives (e.g., 10) are characterized by ESI-MS and $ ^1H $-NMR, with methyl ester protons resonating at δ 3.65 ppm and imidazole protons at δ 7.33–8.80 ppm . These data provide a benchmark for validating the target compound’s purity.

Substituent Effects on Bioactivity

  • Methylamino Group: The methylamino substituent in the target compound may enhance solubility or mimic endogenous amines (e.g., histamine), a feature shared with sumatriptan-related compounds (e.g., [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide) .

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